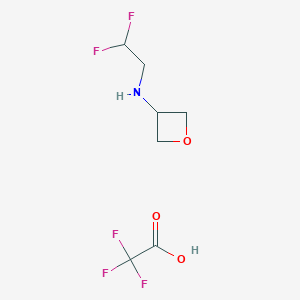
N-(2,2-Difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid: is a chemical compound that combines the properties of an oxetane ring with a difluoroethylamine group and is stabilized as a trifluoroacetic acid salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)oxetan-3-amine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions. For example, a difluoroethylamine can be reacted with an oxetane derivative under appropriate conditions to form the desired product.
Formation of the Trifluoroacetic Acid Salt: The final step involves the reaction of the amine with trifluoroacetic acid to form the salt, which enhances the stability and solubility of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, use of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or nitroso derivatives.
Reduction: Reduction reactions can target the oxetane ring or the difluoroethyl group, potentially leading to ring-opening or defluorination.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoroethyl group, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of ring-opened products or defluorinated compounds.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, N-(2,2-Difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The oxetane ring is known to improve the metabolic stability of drugs, while the difluoroethyl group can enhance binding affinity to biological targets. This makes the compound a valuable scaffold for the development of new therapeutics.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, where its unique structural properties can impart desirable characteristics like increased durability and chemical resistance.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The oxetane ring can act as a rigid spacer, while the difluoroethyl group can participate in specific binding interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Difluoroethyl)oxetan-3-amine: Without the trifluoroacetic acid component, this compound may have different solubility and stability properties.
Oxetan-3-amine: Lacks the difluoroethyl group, which can significantly alter its reactivity and binding properties.
2,2-Difluoroethylamine: Without the oxetane ring, this compound is more flexible and may have different pharmacokinetic properties.
Uniqueness
N-(2,2-Difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid is unique due to the combination of the oxetane ring and the difluoroethyl group, which together enhance its stability, reactivity, and potential for specific interactions in biological systems. The trifluoroacetic acid component further stabilizes the compound and improves its solubility, making it more versatile for various applications.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.C2HF3O2/c6-5(7)1-8-4-2-9-3-4;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJSWKKZGYNLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2711454.png)
![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)
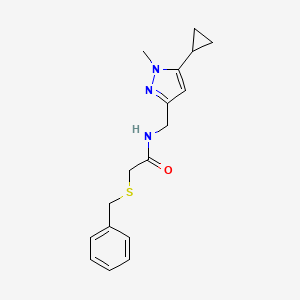
![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)
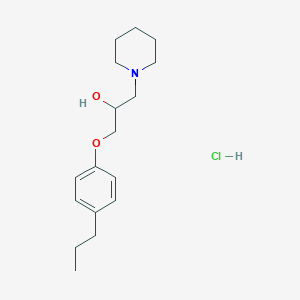
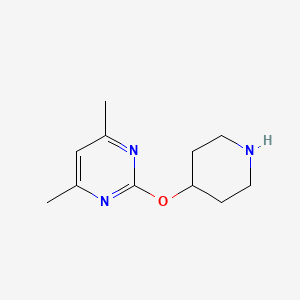
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2711465.png)
![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)
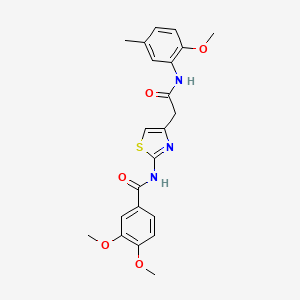
![methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2711470.png)
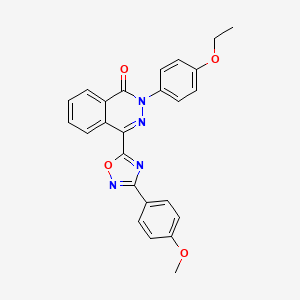
![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711472.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2711477.png)
